N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as MPB-91, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells and plays a role in tumor growth and survival. N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has also been shown to inhibit the activity of various protein kinases, which are involved in many cellular processes, including cell growth and survival.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis (programmed cell death) in cancer cells. N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. However, one limitation is its relatively low yield in the synthesis process, which may make it difficult to produce in large quantities for use in lab experiments.
Future Directions
There are several future directions for research on N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide. One area of interest is the development of more efficient synthesis methods to produce larger quantities of N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide. Another area of interest is the exploration of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide and its effects on various cellular processes.
Synthesis Methods
The synthesis of N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide involves the reaction of 4-isopropylphenylamine with 4-methoxy-3-nitrobenzenesulfonyl chloride, followed by reduction of the resulting nitro compound with iron powder and acetic acid. The final step involves the reaction of the resulting amine with morpholine-4-carbonyl chloride. The yield of this synthesis method is reported to be around 60%.
Scientific Research Applications
N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been studied for its potential applications in a variety of scientific fields, including cancer research, neuroprotection, and inflammation. In cancer research, N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neuroprotection, N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to protect neurons from damage caused by oxidative stress and inflammation. Inflammation is a key factor in many diseases, and N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have anti-inflammatory effects in various models.
properties
IUPAC Name |
4-methoxy-3-(morpholine-4-carbonyl)-N-(4-propan-2-ylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-15(2)16-4-6-17(7-5-16)22-29(25,26)18-8-9-20(27-3)19(14-18)21(24)23-10-12-28-13-11-23/h4-9,14-15,22H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCRKGJOAVEYFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-(morpholin-4-ylcarbonyl)-N-[4-(propan-2-yl)phenyl]benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.